Here are some potential applications of DL-Lysine-epsilon-15N dihydrochloride in scientific research:
By incorporating DL-Lysine-epsilon-15N dihydrochloride into cell cultures or animal models, researchers can track the incorporation of lysine into proteins, its degradation products, and its excretion. This information can be used to understand the role of lysine in various metabolic pathways .
¹⁵N-labeled lysine can be used in conjunction with techniques like mass spectrometry to identify protein-protein interactions. The presence of the labeled lysine can help distinguish interacting proteins from background noise .
DL-Lysine-epsilon-15N dihydrochloride can be used to study nitrogen uptake and utilization in plants and microbes. By tracking the ¹⁵N isotope, researchers can gain insights into the efficiency of nitrogen fixation and assimilation processes .
¹⁵N-labeled lysine can be incorporated into drug molecules to track their absorption, distribution, metabolism, and excretion (ADME) properties. This information is crucial for understanding the pharmacokinetics of drugs and optimizing their design .
DL-Lysine-epsilon-15N dihydrochloride is a stable isotope-labeled form of the amino acid lysine, specifically enriched with nitrogen-15 at the epsilon position of its side chain. Lysine is an essential α-amino acid, crucial for protein synthesis and various metabolic functions in organisms. The compound's chemical formula is C6H14N2O2·2HCl, and it serves as a valuable tool in biochemical research and applications due to its isotopic labeling, which allows for tracking and studying metabolic pathways involving lysine .
The presence of the nitrogen-15 isotope allows researchers to trace these reactions using techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy .
Lysine plays several critical roles in biological systems:
The isotopic labeling with nitrogen-15 allows for detailed studies on lysine's metabolism and its effects on biological systems .
The synthesis of DL-Lysine-epsilon-15N dihydrochloride typically involves:
Alternative methods may include chemical synthesis from simpler precursors using nitrogen-15 labeled reagents .
DL-Lysine-epsilon-15N dihydrochloride has diverse applications:
The stable isotope labeling provides unique insights into biological processes that are otherwise difficult to study .
Interaction studies involving DL-Lysine-epsilon-15N dihydrochloride focus on its role in various biochemical pathways. Research has shown that:
These studies contribute to a deeper understanding of metabolic regulation and nutrient interactions .
Several compounds share similarities with DL-Lysine-epsilon-15N dihydrochloride. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Features |
---|---|---|
L-Lysine | C6H14N2O2 | Natural form of lysine; essential amino acid |
L-Lysine-dihydrochloride | C6H14N2O2·2HCl | Commonly used dietary supplement |
L-Lysine-epsilon-Nitrogen | C6H14N2O2 | Contains nitrogen at the epsilon position; isotopic |
DL-Lysine-[1-13C] | C6H14N2O2 | Carbon-labeled version for metabolic tracing |
DL-Lysine-epsilon-15N dihydrochloride stands out due to its specific labeling at the epsilon position with nitrogen-15, which is particularly useful for tracing metabolic pathways involving this amino acid. This specificity allows researchers to gain insights that are not possible with other forms of lysine or isotopically labeled compounds .